Chemical Scaffold Divergence: BTK-IN-11 Tricyclic Core Distinct from BTK-IN-12 and Ibrutinib
BTK-IN-11 is built upon an aromatic carbonyl-substituted tricyclic scaffold (spiro[pyrrolidine-tricycle] core) as disclosed in WO2022063101A1 [1]. This chemotype is structurally distinct from the pyrazolopyrimidine core of ibrutinib and the heterocyclic framework of BTK-IN-12 disclosed in WO2022037649A1 [2]. Such scaffold divergence can confer differential physicochemical properties, including LogP, topological polar surface area, and hydrogen-bonding capacity, which may impact solubility and formulation requirements [3].
| Evidence Dimension | Chemical Scaffold Architecture |
|---|---|
| Target Compound Data | Aromatic carbonyl-substituted tricyclic compound (spiro[pyrrolidine-tricycle] core) [1] |
| Comparator Or Baseline | Ibrutinib (pyrazolopyrimidine core); BTK-IN-12 (heterocyclic core from WO2022037649A1) [2] |
| Quantified Difference | Scaffold classification divergence; no direct potency correlation implied |
| Conditions | Structural analysis based on patent disclosures |
Why This Matters
Scaffold divergence dictates the intellectual property landscape and may influence off-target kinase interactions, a key consideration when selecting a BTK inhibitor for mechanistic studies or SAR programs.
- [1] Beijing Innocare Pharma Tech Co Ltd. WO2022063101A1 - Aromatic carbonyl substituted tricyclic compounds, their preparation and use. World Intellectual Property Organization, 2022. View Source
- [2] Beijing Innocare Pharma Tech Co Ltd. WO2022037649A1 - Heterocyclic compounds as BTK inhibitors. World Intellectual Property Organization, 2022. View Source
- [3] InvivoChem. BTK-IN-11 product datasheet. Molecular properties: LogP 3.8, tPSA 99.4 Ų, HBD 3, HBA 6. View Source
